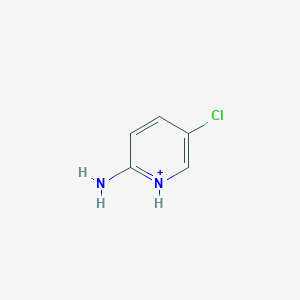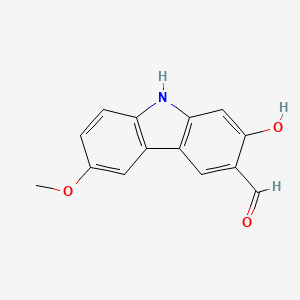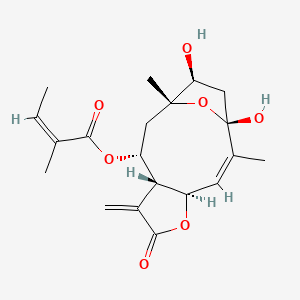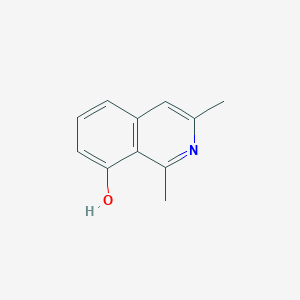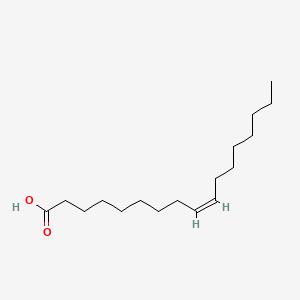![molecular formula C41H74O6 B1237973 [3-hexadecanoyloxy-2-[(2E,4E)-hexa-2,4-dienoyl]oxypropyl] hexadecanoate CAS No. 65236-61-5](/img/structure/B1237973.png)
[3-hexadecanoyloxy-2-[(2E,4E)-hexa-2,4-dienoyl]oxypropyl] hexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-hexadecanoyloxy-2-[(2E,4E)-hexa-2,4-dienoyl]oxypropyl] hexadecanoate is a complex ester compound It is characterized by its unique structure, which includes long-chain fatty acid esters and conjugated dienes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-hexadecanoyloxy-2-[(2E,4E)-hexa-2,4-dienoyl]oxypropyl] hexadecanoate typically involves esterification reactions. One common method is the reaction of hexadecanoic acid with glycerol, followed by the introduction of hexa-2,4-dienoic acid. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid, and the process is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of high-purity reactants and advanced purification techniques, such as distillation and chromatography, ensures the production of high-quality this compound.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the conjugated diene moiety. Common oxidizing agents include potassium permanganate and ozone.
Reduction: Reduction reactions can occur at the ester functional groups, typically using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can take place at the ester linkages, often using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, [3-hexadecanoyloxy-2-[(2E,4E)-hexa-2,4-dienoyl]oxypropyl] hexadecanoate is used as a model compound to study esterification and transesterification reactions. It also serves as a precursor for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential role in lipid metabolism and its effects on cell membranes. Its long-chain fatty acid components are of particular interest in the study of membrane fluidity and permeability.
Medicine: In medicine, this compound is being investigated for its potential as a drug delivery vehicle. Its ability to incorporate both hydrophobic and hydrophilic drugs makes it a versatile candidate for targeted drug delivery systems.
Industry: In the industrial sector, this compound is used in the formulation of high-performance lubricants and surfactants. Its unique structure imparts desirable properties such as low volatility and high thermal stability.
Mechanism of Action
The mechanism of action of [3-hexadecanoyloxy-2-[(2E,4E)-hexa-2,4-dienoyl]oxypropyl] hexadecanoate involves its interaction with lipid bilayers in cell membranes. The long-chain fatty acid esters integrate into the lipid bilayer, affecting its fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane transport.
At the molecular level, the conjugated diene moiety can participate in redox reactions, potentially affecting cellular redox balance. The ester linkages can also undergo hydrolysis, releasing fatty acids that can be metabolized by the cell.
Comparison with Similar Compounds
Bis(2-ethylhexyl) terephthalate: This compound is also an ester with long-chain fatty acid components, used primarily as a plasticizer.
Cetylpyridinium chloride: A quaternary ammonium compound with similar surfactant properties.
Uniqueness: What sets [3-hexadecanoyloxy-2-[(2E,4E)-hexa-2,4-dienoyl]oxypropyl] hexadecanoate apart is its conjugated diene moiety, which imparts unique redox properties. Additionally, its ability to integrate into lipid bilayers and affect membrane properties makes it particularly valuable in biological and medical research.
Properties
CAS No. |
65236-61-5 |
|---|---|
Molecular Formula |
C41H74O6 |
Molecular Weight |
663 g/mol |
IUPAC Name |
[3-hexadecanoyloxy-2-[(2E,4E)-hexa-2,4-dienoyl]oxypropyl] hexadecanoate |
InChI |
InChI=1S/C41H74O6/c1-4-7-10-12-14-16-18-20-22-24-26-28-31-33-39(42)45-36-38(47-41(44)35-30-9-6-3)37-46-40(43)34-32-29-27-25-23-21-19-17-15-13-11-8-5-2/h6,9,30,35,38H,4-5,7-8,10-29,31-34,36-37H2,1-3H3/b9-6+,35-30+ |
InChI Key |
GGURWSODMXQXAF-NBSTZDJGSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)C=CC=CC |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)/C=C/C=C/C |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)C=CC=CC |
Synonyms |
glyceride-1,3-dipalmito-2-sorbate glyceryl 1,3-dipalmito-2-sorbate glyceryl PPS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


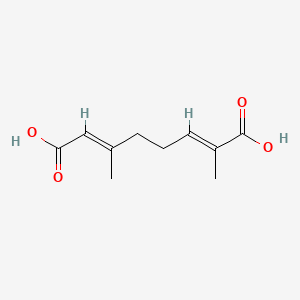
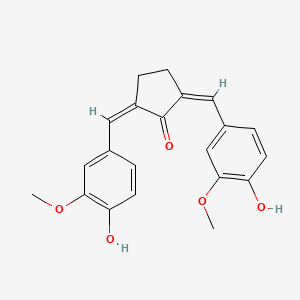

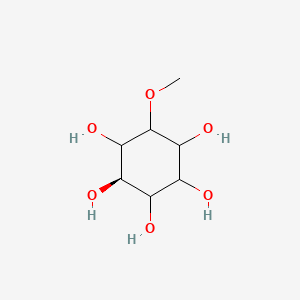

![N-[(E)-(5-bromothiophen-2-yl)methylideneamino]pyridine-2-carboxamide](/img/structure/B1237896.png)

